6-[(4-chlorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
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Overview
Description
6-[(4-chlorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C26H20ClNO5 and its molecular weight is 461.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Facile Synthesis of Quinoline Derivatives : A study by Manoj and Prasad (2010) described the synthesis of quinoline derivatives, a process that may relate to the synthesis of the target compound. They discussed synthesizing alkyl and aryl-substituted dibenzo[b,g][1,8]naphthyridin-5-ones through a series of chemical reactions (Manoj & Prasad, 2010).
Isoaaptamine and Analogues : Walz and Sundberg (2000) synthesized isoaaptamine, a compound structurally related to quinoline derivatives, and its analogues. This research might provide insights into the synthesis of similar compounds (Walz & Sundberg, 2000).
Benzo[h]quinoline Derivatives : Janin et al. (1993) explored the synthesis of benzo[h]quinoline derivatives. Their findings could offer an understanding of the synthesis processes applicable to similar compounds (Janin, Bisagni, & Carrez, 1993).
Potential Applications
Antimalarial and Phototoxicity Studies : A study on benzo(h)quinoline-4-methanols by Rice (1976) investigated their antimalarial activity and phototoxicity, suggesting potential biomedical applications for similar quinoline derivatives (Rice, 1976).
Structural Analysis and Applications in Chemistry : Cruz et al. (2006) studied 2-aryl-8,8-dimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-ones, providing insights into the molecular structure and potential applications in chemistry (Cruz et al., 2006).
Antimicrobial and Larvicidal Activities : Research on pyrimido[5,4-c]quinolin-5-ones by Rajanarendar et al. (2010) indicated their potential antimicrobial and mosquito larvicidal activities, suggesting possible biomedical uses for similar compounds (Rajanarendar et al., 2010).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the specific targets of CCG-29696, it’s challenging to summarize the affected biochemical pathways. Compounds with similar structures have been shown to interact with various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on factors such as protein binding, metabolic stability, and renal clearance .
Action Environment
The action, efficacy, and stability of CCG-29696 can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and cellular environment. For instance, the compound’s stability could be affected by pH and temperature, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO5/c1-31-19-8-4-17(5-9-19)25(29)21-15-28(14-16-2-6-18(27)7-3-16)22-13-24-23(32-10-11-33-24)12-20(22)26(21)30/h2-9,12-13,15H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDHMASAWYVTLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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